molecular formula C10H20N2O B1327095 N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine CAS No. 1142210-63-6

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Cat. No. B1327095
M. Wt: 184.28 g/mol
InChI Key: SHFGSEDSIQKGKS-UHFFFAOYSA-N
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Description

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a compound that can be inferred to have a piperidine structure with a tetrahydrofuran moiety and a methyl group attached to the nitrogen atom. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related piperidine derivatives, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of substituted piperidines, as mentioned in the first paper, involves the reaction of N,N-bis[(benzotriazol-1-yl)methyl]amines with allyltrimethylsilanes to yield substituted piperidines . This method could potentially be adapted for the synthesis of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine by choosing appropriate starting materials and reaction conditions that would introduce the tetrahydrofuran moiety at the desired position on the piperidine ring.

Molecular Structure Analysis

The structural characteristics of related piperidine compounds can be gleaned from the third paper, which discusses the crystal structures of N-methylated N-(triazin-2-yl)-morpholine and -piperidine tetrafluoroborates . These structures provide insights into the conformation and stability of the piperidine ring when substituted with different groups, which is relevant for understanding the molecular structure of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine. However, the synthesis methods and structural analyses of related compounds suggest that this compound could participate in reactions typical of piperidines, such as nucleophilic substitution or reactions with electrophiles at the piperidine nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine can be inferred from the properties of similar compounds. For instance, the opioid ligands discussed in the second paper, which are based on a piperidin-2-yl moiety, show moderate to good binding affinities and selectivity towards the μ opioid receptor . This suggests that the compound may also exhibit specific biological activities, which could be explored further in the context of drug design and pharmacology. Additionally, the stability and conformation of the piperidine ring, as discussed in the third paper, would influence the compound's solubility, reactivity, and overall chemical behavior .

Scientific Research Applications

1. LiBH4 Complexes with N-Heterocycles

LiBH4 solutions in diethyl ether or tetrahydrofuran react with various N-heterocycles, including piperidine, leading to the formation of amine boranes and adducts. This study indicates the potential of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine in forming complex structures with lithium borohydride, showcasing its utility in chemical synthesis and material science (Leiner, Mayer, & Nöth, 2009).

2. Synthesis of Substituted Piperidines

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine can be involved in the synthesis of substituted piperidines. Piperidines have broad applications in organic chemistry and pharmaceuticals, indicating the significance of this compound in developing new synthetic pathways and drug discovery (Katritzky, Luo, & Cui, 1999).

3. Michael Addition Polymerizations

In polymer chemistry, N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a candidate for Michael addition polymerizations. This application highlights its role in creating novel poly(amido amine)s with specific properties, contributing to advancements in materials science and polymer technology (Wang, Liu, Hu, Hong, & Pan, 2005).

4. Synthesis of Cholinesterase and Monoamine Oxidase Inhibitors

This compound has been used in the design and synthesis of new cholinesterase and monoamine oxidase inhibitors. These inhibitors have significant implications in treating neurological disorders, showcasing the compound's importance in medicinal chemistry (Bautista-Aguilera et al., 2014).

properties

IUPAC Name

N-methyl-N-(oxolan-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12(10-3-2-8-13-10)9-4-6-11-7-5-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFGSEDSIQKGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

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